(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride
Overview
Description
L-4-Oxalysine (hydrochloride) is a natural product isolated from the culture media of the bacterium Streptomyces roseovirdofuscus. This compound has shown significant antitumor activities and is primarily used in scientific research .
Mechanism of Action
L-4-Oxalysine (hydrochloride), also known as O-(2-aminoethyl)-l-serine hydrochloride, L-4-Oxalysine hydrochloride, (S)-2-Amino-3-(2-aminoethoxy)propanoic acid hydrochloride, or (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, is a natural product isolated from the culture media of Streptomyces roseovirdofuscus in China . It has shown antitumor activities .
Target of Action
The primary target of L-4-Oxalysine (hydrochloride) is alpha-fetoprotein (AFP), a protein expressed in BEL-7404 human hepatoma cells . AFP plays a significant role in the suppression of spleen lymphocyte proliferation and interleukin-6 production .
Mode of Action
L-4-Oxalysine (hydrochloride) interacts with its target by suppressing AFP mRNA expression in the cells . It functionally antagonizes the AFP-induced suppression of the mitogen- and one-way mixed lymphocyte culture-induced proliferation of spleen lymphocytes and interleukin-6 production .
Biochemical Pathways
It is known that the compound counteracts the suppression of spleen lymphocyte proliferation and interleukin-6 production, induced by afp . This suggests that it may influence pathways related to immune response and cell proliferation.
Pharmacokinetics
It is known that the compound has shown antitumor activities, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of L-4-Oxalysine (hydrochloride)'s action include the suppression of AFP mRNA expression in hepatoma cells . In vivo, it has been observed to inhibit the proliferation of some mouse implanted tumors and reduce pulmonary metastasis of mouse Lewis lung carcinoma .
Action Environment
It is known that the compound was isolated from the culture media of streptomyces roseovirdofuscus, suggesting that it may be influenced by the conditions of the microbial environment .
Biochemical Analysis
Biochemical Properties
L-4-Oxalysine (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the expression of Alpha-fetoprotein (AFP), a protein expressed in BEL-7404 human hepatoma cells . This interaction suggests that L-4-Oxalysine (hydrochloride) may have a role in regulating gene expression.
Cellular Effects
L-4-Oxalysine (hydrochloride) has notable effects on various types of cells and cellular processes. It influences cell function by suppressing AFP mRNA expression in BEL-7404 human hepatoma cells . This suppression could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of L-4-Oxalysine (hydrochloride) involves its interaction with biomolecules at the molecular level. It suppresses AFP mRNA expression in BEL-7404 human hepatoma cells , indicating its potential role in gene expression regulation. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has antitumor activities , suggesting potential long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of L-4-Oxalysine (hydrochloride) vary with different dosages . For instance, mice given L-4-Oxalysine (hydrochloride) showed accumulation of lipid droplets in hepatocytes, followed by loss of matrices in the cytoplasm . The severity of these effects was most serious at day 1 after stopping treatment and was dose-dependent .
Metabolic Pathways
Given its interaction with AFP, it may be involved in pathways related to gene expression and protein synthesis .
Transport and Distribution
Its ability to suppress AFP mRNA expression suggests that it may interact with cellular transport mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-4-Oxalysine (hydrochloride) is typically isolated from the culture media of Streptomyces roseovirdofuscus. The isolation process involves cultivating the bacterium under specific conditions and then extracting the compound from the culture media .
Industrial Production Methods
The industrial production of L-4-Oxalysine (hydrochloride) follows a similar process to its laboratory preparation. Large-scale fermentation of Streptomyces roseovirdofuscus is conducted, followed by extraction and purification of the compound. The compound is then converted to its hydrochloride form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions
L-4-Oxalysine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-4-Oxalysine (hydrochloride) can lead to the formation of oxalyl derivatives, while reduction can yield reduced amine derivatives .
Scientific Research Applications
L-4-Oxalysine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the effects of antitumor compounds on cellular processes.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
L-lysine: An essential amino acid involved in protein synthesis.
L-arginine: An amino acid that plays a role in the urea cycle and nitric oxide synthesis.
L-ornithine: An amino acid involved in the urea cycle.
Uniqueness
L-4-Oxalysine (hydrochloride) is unique due to its specific antitumor properties and its ability to suppress AFP mRNA expression. Unlike other similar compounds, it has a distinct mechanism of action that makes it valuable in cancer research .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHJSRSTAWFIIF-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584097 | |
Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118021-35-5 | |
Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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